molecular formula C18H16N2O4S B2544410 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide CAS No. 1788675-82-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2544410
CAS No.: 1788675-82-0
M. Wt: 356.4
InChI Key: BFGKXGBOMWCMRF-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole moiety

Biochemical Analysis

Biochemical Properties

It has been found that benzodioxol derivatives can act as inhibitors of cyclooxygenase (COX), an enzyme that plays a key role in the biosynthesis of prostaglandins . This suggests that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide may interact with COX or other similar enzymes.

Cellular Effects

It has been observed that benzodioxol derivatives can have significant effects on various types of cells . For instance, some benzodioxol derivatives have been found to exhibit antidiabetic potential, reducing blood glucose levels in animal models . This suggests that this compound may influence cellular metabolism and other processes.

Molecular Mechanism

Based on its structural similarity to other benzodioxol derivatives, it is plausible that it may exert its effects through interactions with biomolecules such as enzymes . For instance, it may inhibit or activate certain enzymes, leading to changes in gene expression or other cellular processes.

Temporal Effects in Laboratory Settings

It is known that benzodioxol derivatives can undergo multi-step thermal decomposition processes . This suggests that the stability and degradation of this compound may change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. It has been observed that certain benzodioxol derivatives can substantially reduce blood glucose levels in diabetic mice when administered in specific doses . This suggests that the effects of this compound may vary with dosage.

Metabolic Pathways

Given that benzodioxol derivatives can inhibit COX enzymes , it is possible that this compound may be involved in the metabolism of prostaglandins or other related compounds.

Subcellular Localization

Based on its potential interactions with enzymes such as COX , it may be localized in the cytoplasm or other compartments where these enzymes are found.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: PCC, DMP

    Reducing agents: NaBH4, LiAlH4

    Electrophilic substitution reagents: Nitric acid, halogens

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a hydroxy derivative

    Substitution: Formation of nitro or halogenated derivatives

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-18(22,12-3-5-14-15(7-12)24-10-23-14)8-19-17(21)11-2-4-13-16(6-11)25-9-20-13/h2-7,9,22H,8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGKXGBOMWCMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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